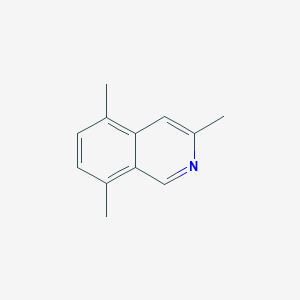
3,5,8-Trimethylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,8-Trimethylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure. This compound is notable for its three methyl groups attached at the 3rd, 5th, and 8th positions of the isoquinoline ring, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
From Cinnamaldehyde: One method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.
Bischler-Napieralski Synthesis: This involves treating 2-phenylethylamine with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.
Industrial Production Methods:
Coal Tar Extraction: Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate. This method exploits the basicity difference between isoquinoline and quinoline.
Types of Reactions:
Oxidation: Isoquinoline can be oxidized by peracetic acid to give the N-oxide.
Electrophilic Substitution: Isoquinoline undergoes electrophilic substitution at the C-5 and C-8 positions.
Nucleophilic Substitution: It undergoes nucleophilic substitution at the C-1 or C-3 positions if C-1 is occupied.
Common Reagents and Conditions:
Oxidation: Peracetic acid.
Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst.
Electrophilic Substitution: Various electrophiles such as halogens, nitro groups.
Nucleophilic Substitution: Nucleophiles like amines or alkoxides.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: 1,2,3,4-Tetrahydroisoquinoline, decahydroisoquinoline.
Substitution: Various substituted isoquinolines depending on the electrophile or nucleophile used.
科学的研究の応用
3,5,8-Trimethylisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pH indicators, and other organic compounds.
作用機序
The mechanism of action of 3,5,8-Trimethylisoquinoline involves its interaction with various molecular targets and pathways:
類似化合物との比較
Quinoline: A structural isomer of isoquinoline, differing in the position of the nitrogen atom in the ring.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness: 3,5,8-Trimethylisoquinoline is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity compared to other isoquinolines and quinolines .
特性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
3,5,8-trimethylisoquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-5-9(2)12-7-13-10(3)6-11(8)12/h4-7H,1-3H3 |
InChIキー |
MNVWIPMVXQUFFV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(N=CC2=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















